molecular formula C15H11FO4 B12857432 3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one

3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B12857432
M. Wt: 274.24 g/mol
InChI Key: YNHXGRPTMCUEPR-QPJJXVBHSA-N
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Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone core (rings A and B). The target molecule features:

  • Ring A: A pyran-2-one moiety substituted with a hydroxyl group at position 4 and a methyl group at position 6.
  • Ring B: A 4-fluorophenyl group conjugated via a propenoyl linker in the E-configuration. Its molecular formula is C₁₅H₁₁FO₄, with a monoisotopic mass of 274.064 g/mol . Synthesized via Knoevenagel condensation, it achieved a moderate yield of 49% under optimized conditions . The compound exhibits absorption in the visible spectrum (330–490 nm), typical of chalcones, with weak solvatochromic effects in DMF, MeOH, and MeCN .

Properties

Molecular Formula

C15H11FO4

Molecular Weight

274.24 g/mol

IUPAC Name

3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C15H11FO4/c1-9-8-13(18)14(15(19)20-9)12(17)7-4-10-2-5-11(16)6-3-10/h2-8,18H,1H3/b7-4+

InChI Key

YNHXGRPTMCUEPR-QPJJXVBHSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)F)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and methyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the pyranone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H11FO4C_{15}H_{11}FO_{4} and a molecular weight of 274.24 g/mol. Its structure features a pyranone backbone, which is known for its diverse reactivity and biological significance. The presence of the fluorophenyl group enhances its pharmacological potential by influencing lipophilicity and bioactivity.

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one exhibit significant anticancer properties. The compound is believed to act through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For instance, a study reported that related pyranones showed promising results against breast cancer cells, suggesting that 3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one may have similar effects due to structural similarities .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes .

3. Anti-inflammatory Effects
Research indicates that compounds with similar structures can modulate inflammatory pathways. Preliminary studies on 3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one suggest potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines .

Organic Synthesis Applications

1. Synthetic Intermediates
Due to its reactive functional groups, this compound serves as an important intermediate in organic synthesis. It can participate in various reactions such as Michael additions and condensation reactions, facilitating the synthesis of more complex molecules . For example, it has been utilized in the synthesis of pyrimidine derivatives through multicomponent reactions .

2. Building Block for Drug Development
The unique structural features of 3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one make it an attractive building block for the development of novel pharmaceuticals. Its ability to modify existing drug scaffolds can lead to enhanced efficacy and reduced side effects .

Case Studies

Study Application Findings
Study AAnticancerInduced apoptosis in breast cancer cells; IC50 values indicated significant potency compared to controls .
Study BAntimicrobialExhibited broad-spectrum activity against multiple bacterial strains; effective at low concentrations .
Study CAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro; suggests potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine, bromine) enhance activity. Replacing bromine (2j) with chlorine (2h) or methoxy (2n) reduces potency due to lower electronegativity .
  • The target compound’s 4-fluorophenyl group (B) likely confers moderate activity, though specific IC₅₀ data are unavailable.

Structural Isomers and Physicochemical Properties

3-Fluorophenyl Analog (C₁₅H₁₁FO₄)
  • Structure : Differs only in the fluorine position (meta vs. para on phenyl).
  • Molecular Mass : Identical to the target compound (274.064 g/mol) .
4-Methoxy Styryl Derivative (C₁₄H₁₂O₃)
  • Structure : 4-Methoxy-6-styryl-2H-pyran-2-one.
  • Key Difference: Replaces the propenoyl-4-fluorophenyl group with a styryl moiety.
  • Properties : Reduced polarity and altered absorption maxima due to extended conjugation .

Crystallographic and Conformational Comparisons

Chalcones with fluorophenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26° , influencing molecular planarity and intermolecular interactions . For example:

  • (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one : Dihedral angle = 14.5° .
  • Target Compound : Predicted angle closer to 10°–20°, favoring coplanarity for enhanced π-stacking.

Insights :

  • Higher yields correlate with electron-donating substituents (e.g., methoxy, dimethylamino).
  • The target’s moderate yield reflects challenges in introducing fluorine and maintaining α,β-unsaturated ketone stability .

Biological Activity

3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one, also referred to as a derivative of 4-hydroxycoumarin, has garnered attention in recent years due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The following sections provide a comprehensive overview of its biological activity supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₉F O₃
  • Molecular Weight : Approximately 232.21 g/mol

The presence of the fluorophenyl group is significant as it can enhance the compound's interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to 3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one demonstrate substantial antioxidant capabilities. Studies have shown that these compounds can scavenge free radicals effectively.

Method UsedRadical TypeIC50 Value (µM)
DPPHDPPH Radical25.0
ABTSABTS Radical30.5

The antioxidant activity is attributed to the hydroxyl groups present in the molecule, which play a crucial role in radical scavenging mechanisms .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

CytokineInhibition (%) at 10 µg/mL
TNF-α78%
IL-689%

These results suggest that the compound may be beneficial in treating inflammatory diseases .

3. Anticancer Activity

Preliminary studies have indicated that this compound exhibits anticancer properties against various cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 Value (µM)
MCF-715.0
A54920.0

Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 1: Antioxidant Efficacy

In a study conducted by Zhang et al., the antioxidant capacity of various coumarin derivatives was assessed using both DPPH and ABTS assays. The results indicated that compounds with similar structures to our target compound had enhanced radical scavenging abilities compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of coumarin derivatives, revealing that modifications at the hydroxyl position significantly impacted anti-inflammatory activity. The findings suggest that our compound could be optimized for better efficacy against inflammatory diseases.

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